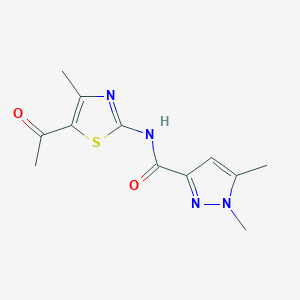
N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . The derivatives of this compound have been found to be multi-target ligands, which means they can interact with multiple biological targets . This makes them potentially useful in the treatment of diseases that require the modulation of multiple targets .
Synthesis Analysis
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide and its derivatives has been reported in the literature . The synthesis involves the use of easily available 3-chloropentane-2,4-dione 1 and corresponding Benzoyl Chloride (Substituted; 2a-h) . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis
The molecular structure of N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide and its derivatives has been characterized using techniques such as NMR, FTIR and elemental analysis . These techniques provide detailed information about the molecular structure of the compound, including the types of atoms present, their arrangement in the molecule, and the types of chemical bonds between them .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide and its derivatives have been analyzed using various techniques . For example, the anti-oxidant properties of compound 3h (IC 50 ± SEM = 141.9 ± 1.12 µg/mL) were found maximum in comparison to the rest of the derivatives .科学的研究の応用
Antioxidant Activity
The derivatives of this compound have been tested for their ability to scavenge free radicals, which is a measure of antioxidant activity. One derivative, in particular, showed maximum antioxidant properties with an IC50 value of 141.9 ± 1.12 µg/mL . Antioxidants are crucial in protecting cells from oxidative damage, which is linked to various diseases including cancer and heart disease.
Antibacterial Properties
Several derivatives have shown significant antibacterial activity. For instance, compounds 3d and 3h were noted as significant bacterial inhibitors . The antibacterial assays were performed using the disc diffusion method, and the activity was related to the diameter of zones of inhibition measured . This suggests potential for developing new antibacterial agents.
Antifungal Efficacy
The antifungal activity of these derivatives was also noteworthy. Compound 3a exhibited a zone of inhibition up to 24 mm, comparable to the positive control, Terbinafine . This indicates the potential use of these compounds in treating fungal infections.
α-Glucosidase Inhibition
The inhibition of α-glucosidase activity is another application. Derivative 3h showed the highest enzyme inhibition activity with an IC50 value of 134.4 ± 1.01 µg/mL followed by 3c . α-Glucosidase inhibitors are used in the management of diabetes, as they slow down carbohydrate digestion and glucose absorption.
Molecular Docking Studies
The molecular docking studies supported the biological activities observed, suggesting that these derivatives can bind well to molecular targets . This computational analysis is essential in drug design and development, as it predicts how molecules interact with their target proteins.
Chemical Stability Analysis
Density Functional Theory (DFT) calculations were performed to assess the chemical stability of the derivatives . Stable compounds are more likely to succeed as drug candidates, as they will not degrade easily in storage or in the body.
Drug-like Molecule Development
The structure-activity relationship of these derivatives indicates that they represent drug-like molecules . This is crucial in the early stages of drug discovery when selecting compounds for further development.
作用機序
Target of Action
The compound N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide and its derivatives are multi-target-directed ligands . They have been synthesized and tested for various biological activities .
Mode of Action
The compound interacts with its targets in a way that it exhibits antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities . The specific mode of action depends on the target it interacts with. For instance, it inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism .
Biochemical Pathways
The compound affects several biochemical pathways. Its antioxidant activity suggests that it can neutralize harmful free radicals in the body . Its antibacterial and antifungal activities indicate that it can inhibit the growth of certain bacteria and fungi . By inhibiting α-glucosidase, it can potentially affect carbohydrate metabolism .
Result of Action
The compound’s antioxidant properties suggest that it can protect the body’s cells from damage by free radicals . Its antibacterial and antifungal activities suggest that it can help fight off certain bacterial and fungal infections . Its α-glucosidase inhibitory activity suggests that it could potentially be used in the management of conditions like diabetes .
特性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-6-5-9(15-16(6)4)11(18)14-12-13-7(2)10(19-12)8(3)17/h5H,1-4H3,(H,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJHUHLEMUBKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC(=C(S2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919639.png)
![N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2919641.png)
![5-(2-chloro-4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2919642.png)

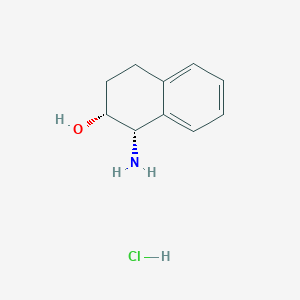
![17-Ethoxy-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2919648.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2919651.png)
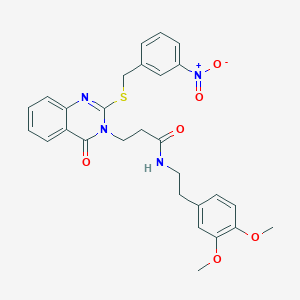
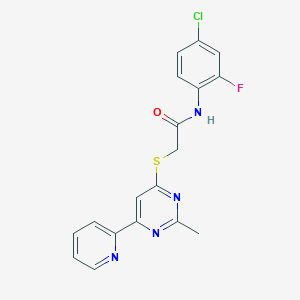
![5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B2919656.png)
![2-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methyl-prop-2-ynylamino]acetic acid](/img/structure/B2919657.png)
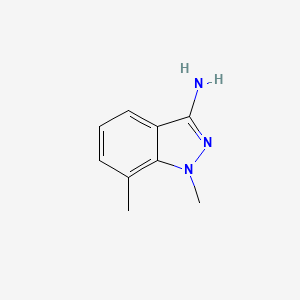
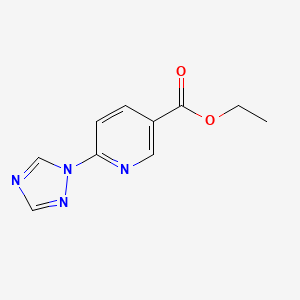
![6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2919660.png)